molecular formula C11H15NO3 B14843881 4-Hydroxy-3-isopropoxy-N-methylbenzamide

4-Hydroxy-3-isopropoxy-N-methylbenzamide

Cat. No.: B14843881
M. Wt: 209.24 g/mol
InChI Key: IJJKCJOTYWOSKW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a hydroxyl group, an isopropoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopropoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, isopropyl alcohol, and methylamine.

    Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 4-hydroxy-3-isopropoxybenzoic acid.

    Amidation: The esterified product is then reacted with methylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Hydroxy-3-isopropoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxy-N-methylbenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Hydroxy-3-ethoxy-N-methylbenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 4-Hydroxy-3-isopropoxy-N-methylbenzamide is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-hydroxy-N-methyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(14)12-3)4-5-9(10)13/h4-7,13H,1-3H3,(H,12,14)

InChI Key

IJJKCJOTYWOSKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)NC)O

Origin of Product

United States

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